2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1236262-17-1
VCID: VC3388026
InChI: InChI=1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H
SMILES: C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl
Molecular Formula: C18H21ClN2O
Molecular Weight: 316.8 g/mol

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride

CAS No.: 1236262-17-1

Cat. No.: VC3388026

Molecular Formula: C18H21ClN2O

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride - 1236262-17-1

Specification

CAS No. 1236262-17-1
Molecular Formula C18H21ClN2O
Molecular Weight 316.8 g/mol
IUPAC Name 2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H
Standard InChI Key YAQXXNVPRBKCKN-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl
Canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl

Introduction

Chemical Identity and Fundamental Properties

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride is identified by several standardized chemical identifiers that allow for precise categorization and recognition within scientific databases. The compound's chemical identity is well-established through various classification systems commonly used in organic chemistry and pharmaceutical research.

Chemical Identifiers and Basic Properties

The compound can be unambiguously identified through several standard chemical identifiers, as detailed in Table 1.

PropertyValue
CAS Number1236262-17-1
IUPAC Name2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one hydrochloride
Molecular FormulaC₁₈H₂₁ClN₂O
Molecular Weight316.8 g/mol

Table 1: Chemical identifiers and basic properties of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride

Structural Characteristics

The compound features several key structural elements that contribute to its chemical behavior and potential applications. The 3,4-dihydroisoquinoline ring system forms the core structure, which is complemented by a phenyl group and an amino functionality attached to a propanone backbone. This particular arrangement of functional groups creates a molecule with multiple sites for potential chemical interactions, making it particularly interesting for structure-activity relationship studies in medicinal chemistry.

The presence of both aromatic (phenyl group) and heterocyclic (isoquinoline) components in the structure is especially significant, as these structural features are known to participate in various biological interactions, including π-π stacking with aromatic amino acid residues in proteins and hydrogen bonding through the amino and carbonyl functionalities.

Research Applications and Significance

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride has garnered attention in research settings primarily due to its distinctive structural features that make it valuable for various scientific investigations.

Chemical Probe Applications

The complex structure of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride makes it potentially useful as a chemical probe for studying biochemical mechanisms. The presence of multiple functional groups allows for selective modification, enabling researchers to investigate specific biological pathways and molecular interactions. Chemical probes of this nature are valuable tools in understanding fundamental biological processes and identifying potential therapeutic targets.

Structural Composition and Analysis

Key Functional Groups

The compound contains several important functional groups that define its chemical properties and potential research applications, as outlined in Table 2.

Functional GroupLocation in StructurePotential Significance
3,4-Dihydroisoquinoline RingCore structureProvides rigidity and potential for π-interactions
Phenyl GroupAttached to propanone backboneContributes to lipophilicity and potential for aromatic interactions
Amino GroupAttached to propanone backbonePotential hydrogen bond donor, site for chemical modification
Carbonyl GroupWithin propanone backbonePotential hydrogen bond acceptor, contributes to electrophilicity
Hydrochloride SaltIonic componentImproves water solubility, stability in solution

Table 2: Functional groups present in 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride and their potential significance

Structure-Function Relationships

The arrangement of functional groups within 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride contributes significantly to its chemical behavior. The dihydroisoquinoline ring system introduces conformational constraints that can influence how the molecule interacts with biological targets. Similarly, the phenyl group contributes to the compound's lipophilicity, potentially affecting its membrane permeability in biological systems.

The amino group represents a potential site for hydrogen bonding and could serve as a reactive center for further chemical modifications. These structural features collectively define the compound's potential for specific interactions with biological macromolecules such as proteins and nucleic acids.

Safety AspectRecommendation
ClassificationIrritant
Personal Protective EquipmentGloves, safety glasses
Storage ConditionsRoom temperature, away from incompatible substances
Exposure ConcernsSkin, eye, and respiratory irritation
Special PrecautionsAvoid dust formation, provide adequate ventilation

Table 3: Safety considerations for 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride

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